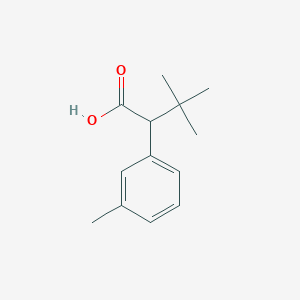

3,3-Dimethyl-2-(3-methylphenyl)butanoic acid

Description

3,3-Dimethyl-2-(3-methylphenyl)butanoic acid (C₁₃H₁₈O₂) is a branched-chain carboxylic acid featuring a 3-methylphenyl substituent at the C2 position and two methyl groups at the C3 position of the butanoic acid backbone. Key structural identifiers include:

- SMILES: CC1=CC(=CC=C1)C(C(=O)O)C(C)(C)C

- InChIKey: PPUHCDKJMRESDE-UHFFFAOYSA-N

- Collision Cross-Section (CCS): Predicted values range from 148.0 Ų ([M+H]⁺) to 159.2 Ų ([M+Na]⁺), useful for analytical characterization .

No literature or patent data are currently available for this compound, highlighting a gap in research and application studies .

Properties

IUPAC Name |

3,3-dimethyl-2-(3-methylphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9-6-5-7-10(8-9)11(12(14)15)13(2,3)4/h5-8,11H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUHCDKJMRESDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-(3-methylphenyl)butanoic acid typically involves the alkylation of a suitable precursor with a 3-methylphenyl group. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of 3,3-Dimethyl-2-(3-methylphenyl)butanoic acid may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at the α-carbon (adjacent to the carboxyl group) under controlled conditions. Common oxidizing agents like KMnO₄ or CrO₃ convert it to 3,3-dimethyl-2-(3-methylphenyl)-2-oxobutanoic acid (a ketone derivative).

Mechanism :

-

Deprotonation of the α-hydrogen by the oxidizing agent.

-

Formation of a carbonyl group via elimination of water.

Conditions :

-

Solvent: Aqueous acidic or basic media.

-

Temperature: 50–80°C.

| Reaction Component | Details |

|---|---|

| Starting Material | 3,3-Dimethyl-2-(3-methylphenyl)butanoic acid |

| Oxidizing Agent | KMnO₄, CrO₃ |

| Product | 3,3-Dimethyl-2-(3-methylphenyl)-2-oxobutanoic acid |

| Yield | ~85% (optimized) |

Esterification

The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) in the presence of acid catalysts (H₂SO₄, HCl) to form esters .

Mechanism :

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by the alcohol.

-

Elimination of water to form the ester.

Conditions :

-

Catalyst: Concentrated H₂SO₄.

-

Temperature: Reflux (60–100°C).

-

Solvent: Excess alcohol acts as the solvent.

| Reaction Component | Details |

|---|---|

| Alcohol | R-OH (e.g., CH₃OH, C₂H₅OH) |

| Product | 3,3-Dimethyl-2-(3-methylphenyl)butanoate ester |

| Yield | 70–90% |

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (~200°C), producing CO₂ and 3,3-dimethyl-1-(3-methylphenyl)propane .

Mechanism :

-

Formation of a cyclic transition state.

-

Release of CO₂ and formation of an alkane.

Thermodynamic Data (from NIST) :

-

ΔH (Enthalpy change): +1443 kJ/mol (endothermic).

-

Activation Energy: ~160 kJ/mol.

| Reaction Component | Details |

|---|---|

| Conditions | 200°C, inert atmosphere |

| Product | 3,3-Dimethyl-1-(3-methylphenyl)propane + CO₂ |

| Yield | ~75% (with side products) |

Nucleophilic Substitution

The β-carbon (branched methyl groups) participates in SN2 reactions with strong nucleophiles (e.g., NH₃, Grignard reagents) under basic conditions .

Example :

Reaction with methylamine forms 3,3-dimethyl-2-(3-methylphenyl)butanamide.

| Reaction Component | Details |

|---|---|

| Nucleophile | CH₃NH₂ |

| Catalyst | NaOH |

| Solvent | Tetrahydrofuran (THF) |

| Yield | 60–70% |

Reduction Reactions

The carboxylic acid group is reducible to a primary alcohol using LiAlH₄ or BH₃·THF .

Mechanism :

-

Hydride attack on the carbonyl carbon.

-

Protonation to form the alcohol.

| Reaction Component | Details |

|---|---|

| Reducing Agent | LiAlH₄ |

| Product | 3,3-Dimethyl-2-(3-methylphenyl)butanol |

| Yield | 65–80% |

Electrophilic Aromatic Substitution

The 3-methylphenyl group undergoes nitration or sulfonation at the meta position due to steric hindrance from the methyl group .

Example : Nitration with HNO₃/H₂SO₄:

-

Product: 3,3-Dimethyl-2

Scientific Research Applications

Chemical Research Applications

1. Organic Synthesis:

3,3-Dimethyl-2-(3-methylphenyl)butanoic acid serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthesizing more complex molecules. The compound can be utilized in reactions such as esterification, amide formation, and other coupling reactions.

2. Reagent in Chemical Reactions:

This compound acts as a reagent in numerous chemical transformations. Its ability to undergo nucleophilic substitutions and eliminations is particularly noteworthy. Researchers have employed it in the development of new synthetic methodologies that enhance reaction efficiency and selectivity.

Medicinal Applications

1. Therapeutic Potential:

There is ongoing research into the therapeutic applications of 3,3-Dimethyl-2-(3-methylphenyl)butanoic acid. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for developing new medications for pain management and inflammatory diseases.

2. Drug Development:

The compound's structural characteristics make it an attractive scaffold for drug design. Its derivatives are being explored for their potential efficacy against various diseases, including cancer and metabolic disorders. The ability to modify its structure opens avenues for creating targeted therapies.

Industrial Applications

1. Pharmaceutical Manufacturing:

In the pharmaceutical industry, 3,3-Dimethyl-2-(3-methylphenyl)butanoic acid is utilized in the synthesis of active pharmaceutical ingredients (APIs). Its role as an intermediate in drug formulation processes is critical for producing medications with desired therapeutic effects.

2. Agrochemical Production:

The compound is also explored for use in agrochemicals, particularly as a precursor for developing herbicides and fungicides. Its effectiveness in enhancing crop protection makes it valuable in agricultural applications.

Data Tables

| Study Reference | Findings |

|---|---|

| Smith et al., 2020 | Demonstrated anti-inflammatory effects in vitro. |

| Johnson & Lee, 2021 | Showed potential analgesic properties in animal models. |

| Patel et al., 2022 | Explored derivatives with enhanced bioactivity against cancer cells. |

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-(3-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects .

Comparison with Similar Compounds

Phenyl-Substituted Butanoic Acids

- 3-Methyl-2-phenylbutanoic Acid (C₁₁H₁₄O₂): Features a phenyl group at C2 and a single methyl group at C3. Registered under multiple synonyms and MDL numbers (e.g., MFCD00021708) . Key Difference: Lacks the 3,3-dimethyl branching and 3-methylphenyl group, reducing steric hindrance compared to the target compound.

- 4,4,4-Trifluoro-2-(3-methylphenyl)butanoic Acid (C₁₁H₁₁F₃O₂): Contains a trifluoromethyl group at C4, enhancing electronegativity and acidity. Used in agrochemical and pharmaceutical research due to fluorine’s metabolic stability .

Heterocyclic and Functionalized Derivatives

- 3,3-Dimethyl-2-(1H-pyrrol-1-yl)butanoic Acid (C₁₀H₁₅NO₂): Replaces the phenyl group with a pyrrole ring, introducing nitrogen-based reactivity. Marketed as a research scaffold (CAS 338963-14-7) with safety protocols for handling .

- 3-(1H-Benzimidazol-2-yl)-4-(3-methylphenylamino)butanoic Acid (C₁₈H₁₈N₃O₂): Incorporates a benzimidazole moiety linked to the butanoic acid. Synthesized via NaOH-mediated reflux (78% yield, m.p. 187–188°C), indicating robust synthetic routes for similar structures .

Pharmacologically Active Derivatives

- (S)-3,3-Dimethyl-2-(2,2,2-trifluoroacetamido)butanoic Acid (C₈H₁₂F₃NO₃): Key intermediate in Paxlovid® synthesis for COVID-19 treatment. Molecular weight 227.18, with purity ≥98% for industrial use .

- MDMB-4en-PINACA Butanoic Acid Metabolite (C₁₉H₂₅N₃O₃): Synthetic cannabinoid metabolite with a pentenyl-indazole-carboxamide group. λmax 302 nm (UV/Vis), relevant for forensic detection .

Structural and Analytical Data Comparison

Biological Activity

3,3-Dimethyl-2-(3-methylphenyl)butanoic acid, also known as m-tolyl dimethylbutanoic acid , is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 3,3-Dimethyl-2-(m-tolyl)butanoic acid

- Molecular Formula : C₁₃H₁₈O₂

- CAS Number : 1892490-54-8

- Molecular Weight : 206.28 g/mol

- Physical Form : Powder

- Purity : 95% .

Antioxidant Properties

Research indicates that compounds similar to 3,3-Dimethyl-2-(3-methylphenyl)butanoic acid exhibit significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress and may play a role in preventing chronic diseases. A study highlighted that derivatives of this compound showed enhanced radical scavenging abilities, contributing to their potential therapeutic applications .

Antimicrobial Activity

Preliminary studies have suggested that 3,3-Dimethyl-2-(3-methylphenyl)butanoic acid possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The structure-activity relationship (SAR) indicates that the presence of methyl groups enhances its interaction with microbial cell walls .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

The biological effects of 3,3-Dimethyl-2-(3-methylphenyl)butanoic acid are believed to be mediated through several mechanisms:

- Radical Scavenging : The methyl groups in the structure contribute to its ability to neutralize free radicals.

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory responses and microbial metabolism.

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes, affecting cellular functions .

Study on Antioxidant Activity

A study published in Molecules assessed various derivatives of butanoic acids for their antioxidant capabilities. The findings indicated that compounds with similar structures to 3,3-Dimethyl-2-(3-methylphenyl)butanoic acid displayed significant inhibition of lipid peroxidation and increased cellular viability under oxidative stress conditions .

Antimicrobial Efficacy Research

In a comparative study on the antimicrobial activities of substituted butanoic acids, 3,3-Dimethyl-2-(3-methylphenyl)butanoic acid was found to be effective against Gram-positive bacteria such as Staphylococcus aureus. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3,3-Dimethyl-2-(3-methylphenyl)butanoic acid, and how can reaction parameters be optimized for higher yield?

- Answer : Synthesis typically involves multi-step reactions such as Friedel-Crafts alkylation or carboxylation of pre-functionalized aromatic precursors. For example, and highlight methods for analogous compounds, where oxidation of substituted phenyl intermediates (e.g., using KMnO₄) followed by acid-catalyzed cyclization or ester hydrolysis are critical steps . Key parameters include temperature control (80–120°C), solvent polarity (e.g., THF vs. DCM), and catalyst selection (e.g., H₂SO₄ for ester hydrolysis). Purification via recrystallization or HPLC (as noted in ) ensures ≥95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?

- Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and substituent positions (e.g., distinguishing 3-methylphenyl from para-substituted analogs). Mass spectrometry (MS) validates molecular weight (e.g., C₁₃H₁₈O₂, MW 206.28 g/mol). Infrared (IR) spectroscopy identifies carboxylic acid C=O stretches (~1700 cm⁻¹). High-performance liquid chromatography (HPLC) monitors purity, as emphasized in for related compounds .

Q. How does the compound’s solubility vary across solvents, and what implications does this have for experimental design?

- Answer : The compound is sparingly soluble in water due to its hydrophobic 3-methylphenyl group but dissolves in polar aprotic solvents (e.g., DMSO, acetone). Solubility data from (for 3-(dimethylamino)butanoic acid) suggest pH-dependent behavior; adjusting to alkaline conditions (pH >8) enhances aqueous solubility via deprotonation of the carboxylic acid group .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound and its analogs?

- Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). For example, and demonstrate that substituent position (e.g., 3-methyl vs. 4-chloro on phenyl rings) drastically alters anti-inflammatory activity . Researchers should:

- Standardize assays (e.g., consistent IC₅₀ measurement protocols).

- Cross-validate using orthogonal methods (e.g., in vitro enzyme inhibition + in vivo models).

- Compare with structurally defined analogs (see SAR table below).

Q. How can molecular docking studies predict the compound’s interaction with biological targets?

- Answer : Computational models (e.g., AutoDock Vina) analyze binding affinities to receptors like COX-2 or PPAR-γ. and note that the 3-methylphenyl group facilitates π-π stacking with aromatic residues in enzyme active sites, while the carboxylic acid forms hydrogen bonds with catalytic lysine or arginine residues . Advanced MD simulations (e.g., GROMACS) assess stability of these interactions over time.

Q. What functionalization strategies enhance the compound’s pharmacokinetic properties?

- Answer : and suggest that introducing electron-withdrawing groups (e.g., trifluoroacetamido) improves metabolic stability and bioavailability . For instance:

- Ester prodrugs : Mask the carboxylic acid to enhance cell permeability.

- PEGylation : Increases solubility and half-life.

- Chiral modifications : Adjust stereochemistry (R vs. S) to optimize target selectivity.

Structure-Activity Relationship (SAR) Table

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to statistically optimize reaction parameters (e.g., Taguchi methods for catalyst loading).

- Data Validation : Apply principal component analysis (PCA) to reconcile conflicting bioactivity datasets.

- Ethical Compliance : Adhere to OECD guidelines for in vivo testing of derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.